Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
Brand Name:
Vulcanchem
CAS No.:
1943-97-1
VCID:
VC21225582
InChI:
InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2
SMILES:
C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Molecular Formula:
C22H24O2
Molecular Weight:
320.4 g/mol
Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
CAS No.: 1943-97-1
Cat. No.: VC21225582
Molecular Formula: C22H24O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1943-97-1 |
|---|---|
| Molecular Formula | C22H24O2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 4-[8-(4-hydroxyphenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenol |
| Standard InChI | InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2 |
| Standard InChI Key | WWCSTJWKTAXUGJ-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
| Canonical SMILES | C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator